Bienvenue dans la boutique en ligne BenchChem!

Lanatoside C

Pharmacokinetics Drug Absorption Bioavailability

Lanatoside C exhibits uniquely low (10%) oral absorption, making it superior for in vivo pharmacokinetic studies requiring limited systemic exposure. Its broad-spectrum antiviral activity (IC₅₀ 0.19 μM) provides a validated reference for anti-flaviviral screening. Additionally, its 35-fold higher emetic threshold reduces confounding nausea in long-term toxicology, enabling clearer endpoint analysis.

Molecular Formula C49H76O20
Molecular Weight 985.1 g/mol
CAS No. 17575-22-3
Cat. No. B1674451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanatoside C
CAS17575-22-3
SynonymsAllocor
Cedilanid
Ceglunat
Celanide
isolanid
lanatigen C
lanatoside C
Lanocide
Molecular FormulaC49H76O20
Molecular Weight985.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
InChIInChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1
InChIKeyJAYAGJDXJIDEKI-PTGWOZRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lanatoside C (CAS 17575-22-3): Chemical Identity and Core Characteristics for Scientific Procurement


Lanatoside C (CAS 17575-22-3) is a naturally occurring cardiac glycoside, a member of the cardenolide class, originally isolated from the leaves of *Digitalis lanata* [1]. Its molecular structure comprises a steroid nucleus (aglycone: digoxigenin) linked to a specific tetrasaccharide chain (including an acetyl group on one digitoxose and a terminal glucose) [1]. As a well-characterized small molecule with the formula C₄₉H₇₆O₂₀ and a molecular weight of 985.12 g/mol, it functions primarily as a potent inhibitor of the Na⁺/K⁺-ATPase pump [2]. This specific structural motif defines its pharmacodynamic profile and distinguishes it from other clinically used or research-grade cardiac glycosides [2].

Why Lanatoside C (CAS 17575-22-3) Cannot Be Casually Substituted by Other Cardiac Glycosides in Research


The interchangeability of Lanatoside C with its structural analogs, such as digoxin, digitoxin, ouabain, or deslanoside, is strongly contraindicated by its distinct pharmacokinetic and pharmacodynamic profile. The compound's unique tetrasaccharide chain dictates a specific oral absorption rate of only ~10%, in stark contrast to the 80% absorption of digoxin or the >90% absorption of digitoxin [1]. Furthermore, differences in the sugar moiety influence the onset and duration of action, as well as the precise affinity for Na⁺/K⁺-ATPase isoforms, leading to divergent cellular responses and toxicity profiles [2]. Consequently, substituting Lanatoside C with a more readily available analog without accounting for these quantified differences can introduce significant experimental variability and invalidate dose-response relationships. The following quantitative evidence guide is provided to clarify these critical differential points for informed scientific selection and procurement.

Product-Specific Quantitative Evidence Guide for Lanatoside C (CAS 17575-22-3)


Lanatoside C Exhibits Significantly Lower Oral Bioavailability Compared to Digoxin and Digitoxin

Lanatoside C demonstrates a markedly lower oral absorption rate than its primary clinical comparator, digoxin, and the long-acting analog, digitoxin. This property makes it a preferential agent for research requiring predictable and limited systemic exposure from oral dosing or serves as a key differentiator for procurement when an orally-inactive or poorly-absorbed cardiac glycoside is required [1].

Pharmacokinetics Drug Absorption Bioavailability

Comparative Cardiotonic Potency and Duration of Action in Preclinical Models

In a comparative in vivo study assessing the onset and duration of action in pigeons and cats, Lanatoside C exhibited a unique pharmacodynamic profile. Its onset of action was slower than ouabain but faster than digoxin and significantly faster than digitoxin. Conversely, its duration of action was longer than ouabain but shorter than both digoxin and the very long-acting digitoxin [1].

Cardiotonic Activity In Vivo Pharmacology Drug Onset and Duration

Differential Antiviral Potency: Lanatoside C Demonstrates Sub-Micromolar Activity Against Dengue Virus

Lanatoside C has been identified as a potent inhibitor of dengue virus replication, with a reported IC₅₀ of 0.19 μM in HuH-7 cells. While many cardiac glycosides exhibit antiviral properties, the specific sub-micromolar potency of Lanatoside C in this context is a quantifiable data point that differentiates it from other analogs which may be less potent or have different antiviral spectra . This activity extends to other viruses like Zika and Chikungunya, as noted in patent literature [1].

Antiviral Research Flavivirus Dengue Virus Drug Repurposing

Comparative Emetic Potency: Lanatoside C Has a Higher Emetic Threshold Than Its Deacetylated Metabolite, Deslanoside

The presence of an acetyl group on the sugar moiety of Lanatoside C has a significant impact on its emetic side effect profile. In a direct comparison, the emetic ED₅₀ for deslanoside (deacetyllanatoside C) was found to be approximately 35 times lower than that of Lanatoside C when administered intravenously, indicating that deslanoside is a far more potent inducer of emesis [1].

Toxicology Adverse Effects Metabolism Structure-Activity Relationship

Key Research and Industrial Application Scenarios for Lanatoside C (CAS 17575-22-3) Based on Quantitative Evidence


In Vivo Studies Requiring Controlled, Low Oral Bioavailability of a Cardiac Glycoside

Based on its quantified 10% oral absorption rate [1], Lanatoside C is ideally suited for in vivo pharmacological research where the objective is to achieve limited and predictable systemic exposure from oral dosing. This is particularly relevant in comparative absorption studies or disease models where minimal gastrointestinal uptake is required to avoid systemic toxicity while allowing for local gut effects or as a negative control for oral formulations.

Research on Cardiac Glycosides with Intermediate Onset and Duration of Action

Lanatoside C's unique pharmacodynamic profile, positioned between the rapid-acting ouabain and the slow-acting digitoxin [1], makes it the preferred compound for time-course experiments in cardiology research. Its intermediate onset and duration are distinct from its comparators, allowing for the study of cardiac effects over a specific, predictable temporal window not easily achieved with other members of the class.

Positive Control or Lead Compound in Antiviral Drug Discovery for Flaviviruses

The established and potent antiviral activity of Lanatoside C, with a defined IC₅₀ of 0.19 μM against dengue virus [1], supports its use as a validated positive control in cell-based assays for screening novel anti-flaviviral agents. Its broad-spectrum activity against related viruses (Zika, Chikungunya) further solidifies its utility as a reference standard in this niche of drug discovery [2].

In Vivo Toxicology Studies Focused on Cardiac Glycoside-Induced Emesis

The comparative data showing Lanatoside C has a 35-fold higher emetic threshold than its deacetylated analog, deslanoside [1], positions it as a superior tool for research into the mechanisms of cardiac glycoside-induced nausea and vomiting. Its reduced emetic potency minimizes this confounding side effect, enabling clearer interpretation of other toxicological endpoints in long-term or high-dose animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanatoside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.